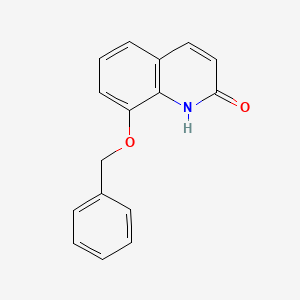

8-Benzyloxy-2-oxo-1H-quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-phenylmethoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-15-10-9-13-7-4-8-14(16(13)17-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMMIDJMOWVQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447342 | |

| Record name | 8-Benzyloxy-2-oxo-1H-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63404-84-2 | |

| Record name | 8-(Phenylmethoxy)-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63404-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Benzyloxy-2-oxo-1H-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Benzyloxy-2-oxo-1H-quinoline: Core Properties and Scientific Applications

This guide provides a comprehensive technical overview of 8-Benzyloxy-2-oxo-1H-quinoline (also known as 8-(Benzyloxy)quinolin-2(1H)-one), a key heterocyclic intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental properties, synthesis, characterization, and potential applications of this valuable scaffold, grounding all information in established scientific principles and methodologies.

Introduction: The Quinolinone Scaffold in Modern Research

The quinolin-2(1H)-one core is a privileged scaffold in drug discovery, forming the structural basis for numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, bicyclic structure provides a robust framework for introducing diverse functionalities. The substituent at the 8-position, in this case, a benzyloxy group, significantly influences the molecule's electronic properties and steric profile. The benzyloxy group not only acts as a common protecting group for the 8-hydroxyl functionality but can also engage in specific binding interactions within biological targets, making this compound a crucial building block for developing novel therapeutics, particularly in oncology and pharmacology.[1][2]

Core Chemical and Physical Properties

This compound is a solid compound at room temperature.[3] Its core structure consists of a benzene ring fused to a 2-pyridone ring, featuring a benzyloxy ether linkage at the C8 position. The molecule exhibits tautomerism, but spectroscopic and computational studies have shown that the 2-quinolone form is predominantly favored over its 2-hydroxyquinoline tautomer in both solution and the solid state.[1] This stability is attributed to favorable hydrogen-bonded dimeric interactions in the lactam form.[1]

A summary of its key identifiers and computed physicochemical properties is presented in Table 1. While an experimental melting point has not been widely reported in the literature, related substituted derivatives suggest a melting point likely exceeding 150°C.[4] Its calculated LogP indicates a lipophilic nature, suggesting good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate, and poor solubility in water.

Table 1: Chemical Identity and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 8-(Phenylmethoxy)-1H-quinolin-2-one | [5] |

| Synonyms | 8-Benzyloxycarbostyril, 8-(Benzyloxy)quinolin-2(1H)-one | [3][5] |

| CAS Number | 63404-84-2 | [3] |

| Molecular Formula | C₁₆H₁₃NO₂ | [3] |

| Molecular Weight | 251.28 g/mol | [6] |

| Appearance | Solid | [3] |

| XLogP3 | 2.8 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 3 | [5] |

Synthesis and Purification Workflow

The synthesis of this compound can be approached through several routes. A highly efficient method involves the rearrangement of an N-oxide precursor.[5] Alternatively, a common and reliable strategy is the benzylation of the corresponding phenolic precursor, 8-hydroxyquinolin-2(1H)-one. The latter is a two-step process that offers high yields and straightforward purification.

Synthesis of Precursor: 8-Hydroxyquinolin-2(1H)-one (7)

The necessary precursor can be synthesized from 8-hydroxyquinoline 1-oxide via a well-established rearrangement reaction.[1]

-

Principle: This reaction proceeds through an acetic anhydride-mediated rearrangement. The N-oxide is activated, followed by an intramolecular nucleophilic attack and subsequent hydrolysis to yield the stable 2-quinolone core.

-

Protocol:

-

A mixture of 8-hydroxyquinoline 1-oxide (1.0 g, 6.21 mmol) and acetic anhydride (4 mL, 42.3 mmol) is refluxed for 3 hours.[1]

-

After cooling the reaction mixture to room temperature, an aqueous sodium hydroxide solution (5.0 M) is carefully added to adjust the pH to approximately 8, hydrolyzing the acetate intermediate.[1]

-

The resulting precipitate, 8-hydroxyquinolin-2(1H)-one, is collected by filtration, washed with cold water, and dried under vacuum.

-

O-Benzylation to Yield this compound

This step employs a standard Williamson ether synthesis.

-

Principle: The phenolic hydroxyl group of 8-hydroxyquinolin-2(1H)-one is deprotonated by a suitable base to form a phenoxide ion. This nucleophile then displaces the bromide from benzyl bromide in an Sₙ2 reaction to form the benzyl ether. The choice of a non-nucleophilic base like potassium carbonate is critical to prevent side reactions.

-

Protocol:

-

Suspend 8-hydroxyquinolin-2(1H)-one (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add benzyl bromide (BnBr, 1.1 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at 50-60 °C for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove residual benzyl bromide.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

-

A diagram of the overall synthesis workflow is provided below.

Spectroscopic Characterization: A Predictive Analysis

¹H and ¹³C NMR Spectroscopy

The nuclear magnetic resonance spectra are the most powerful tools for structural elucidation. The expected chemical shifts are dictated by the electronic environment of each nucleus. The electron-withdrawing nature of the carbonyl group and the aromatic rings will significantly influence the proton and carbon signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| N-H | 10.5 - 12.0 (broad s) | - | The lactam proton is acidic and often exchanges, leading to a broad, downfield signal. |

| H3, H4 | 6.5 - 7.8 (d, d) | 115 - 140 | These vinyl protons of the pyridone ring form an AB quartet, with H4 being further downfield due to its proximity to the carbonyl. |

| H5, H6, H7 | 6.9 - 7.5 (m) | 110 - 135 | Protons on the carbocyclic ring will appear in the aromatic region, with specific splitting patterns determined by their coupling. |

| -O-CH₂- | ~5.2 (s) | ~70 | The benzylic methylene protons are deshielded by the adjacent oxygen and appear as a characteristic singlet. |

| Benzyl Ar-H | 7.2 - 7.5 (m) | 127 - 137 | The five protons of the benzyl group will appear as a multiplet in the standard aromatic region. |

| C=O (C2) | - | >160 | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| C-O (C8) | - | ~155 | The aromatic carbon attached to the ether oxygen is deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm⁻¹ , characteristic of the N-H bond in the lactam ring.

-

C=O Stretch: A strong, sharp absorption peak around 1650-1670 cm⁻¹ is the hallmark of the cyclic amide (lactam) carbonyl group.[7]

-

C-O-C Stretch: The aryl-alkyl ether linkage should produce characteristic stretching vibrations in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

-

C=C Aromatic Stretch: Multiple sharp peaks are expected between 1450-1600 cm⁻¹ corresponding to the vibrations of the quinoline and benzene rings.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z = 251 .

-

Key Fragmentation: A prominent and often base peak will be observed at m/z = 91 , corresponding to the stable tropylium cation ([C₇H₇]⁺) formed from the loss of the quinolinone oxide radical after cleavage of the benzylic C-O bond. Another significant fragment would be at m/z = 160 , resulting from the loss of the benzyl group ([M-91]⁺).

Reactivity and Applications

The chemical reactivity of this compound is centered around several key sites, making it a versatile intermediate.

-

N-Alkylation: The lactam nitrogen can be deprotonated and alkylated to introduce further diversity.

-

Electrophilic Aromatic Substitution: The carbocyclic ring is activated towards electrophiles (e.g., nitration, halogenation), primarily at the C5 and C7 positions.

-

O-Debenzylation: The benzyl group is a key functional handle. It can be readily removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to reveal the 8-hydroxyquinolin-2-one core. This unmasked phenol is a powerful chelating agent and a precursor for a vast range of derivatives.

-

Intermediate in Drug Synthesis: The primary application of this compound is as an intermediate. For example, derivatives are used in the preparation of potent and selective β2 adrenoreceptor agonists.[2] The core structure is also being explored for the development of novel anticancer agents.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, precautions must be based on the data for structurally related compounds, such as 8-hydroxyquinoline N-oxide.[8]

-

Hazard Statements (Inferred): May cause skin irritation, serious eye irritation, and respiratory irritation.[8]

-

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, tightly sealed container away from strong oxidizing agents.

-

This technical guide provides a foundational understanding of this compound. The combination of its stable core, predictable reactivity, and role as a precursor to pharmacologically active molecules ensures its continued importance in synthetic and medicinal chemistry.

References

- 1. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate [mdpi.com]

- 2. 8-Benzyloxy-5-((R)-2-broMo-1-hydroxyethyl)-1H-quinolinone CAS 530084-79-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 8-BENZYLOXY-1H-QUINOLIN-2-ONE | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. 8-Hydroxyquinoline N-oxide | C9H7NO2 | CID 14312 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Benzyloxy-2-oxo-1H-quinoline (CAS No. 63404-84-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Benzyloxy-2-oxo-1H-quinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, spectral characterization, potential applications, and essential safety protocols, offering a holistic resource for professionals in the field.

Core Compound Identity and Physicochemical Properties

This compound, also known as 8-(benzyloxy)quinolin-2(1H)-one or 8-benzyloxycarbostyril, is a derivative of the quinolin-2(1H)-one scaffold. The presence of the benzyloxy group at the 8-position significantly influences its chemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63404-84-2 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₆H₁₃NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 251.28 g/mol | --INVALID-LINK--[2] |

| Appearance | Solid | --INVALID-LINK--[1] |

| Synonyms | 8-(Benzyloxy)quinolin-2-ol, 8-phenylmethoxy-1H-quinolin-2-one, 8-benzyloxycarbostyril | --INVALID-LINK--, --INVALID-LINK--[1][2] |

The quinolin-2(1H)-one core exists in tautomeric equilibrium with its 2-hydroxyquinoline form. However, studies have shown that the keto form, quinolin-2(1H)-one, is the predominant tautomer in both non-aqueous and solid states.[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through a multi-step pathway, commencing with the preparation of the 8-hydroxyquinolin-2(1H)-one intermediate, followed by benzylation.

Synthesis of 8-Hydroxyquinolin-2(1H)-one

A common method for the synthesis of 8-hydroxyquinolin-2(1H)-one involves the rearrangement of 8-hydroxyquinoline 1-oxide.[3]

Protocol 1: Synthesis of 8-Hydroxyquinolin-2(1H)-one

-

A mixture of 8-hydroxyquinoline 1-oxide (1.0 g, 6.21 mmol) in acetic anhydride (4 mL, 42.3 mmol) is refluxed for 3 hours.[3]

-

After cooling the reaction mixture to room temperature, an aqueous sodium hydroxide solution (5.0 M) is added to adjust the pH to 8.[3]

-

The resulting precipitate, 2-oxo-1,2-dihydroquinolin-8-yl acetate, is collected by filtration.[3]

-

Subsequent hydrolysis of the acetate group yields the desired 8-hydroxyquinolin-2(1H)-one.

Causality: The reaction proceeds through a rearrangement of the N-oxide in the presence of acetic anhydride, which acts as both a solvent and a reactant, leading to the formation of the acetate intermediate. The final hydrolysis step is a standard procedure to deprotect the hydroxyl group.

Benzylation of 8-Hydroxyquinolin-2(1H)-one

The final step involves the O-alkylation of the hydroxyl group with benzyl bromide.

Protocol 2: Synthesis of this compound

-

8-Hydroxyquinolin-2(1H)-one is dissolved in a suitable polar aprotic solvent, such as anhydrous dimethylformamide (DMF).

-

A base, such as potassium carbonate (K₂CO₃), is added to the solution and stirred for a short period to deprotonate the hydroxyl group.

-

Benzyl bromide is then added to the reaction mixture.

-

The reaction is stirred at an elevated temperature (e.g., 50 °C) for several hours to ensure complete reaction.[4]

-

Upon completion, the reaction mixture is worked up by adding diethyl ether and 1M NaOH, followed by separation of the organic layer and purification.[4]

Causality: The base facilitates the formation of a phenoxide ion, which then acts as a nucleophile, attacking the benzylic carbon of benzyl bromide in an Sₙ2 reaction to form the ether linkage.

Spectral Characterization

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the quinolinone ring system, the benzylic protons (a singlet around 5.1-5.2 ppm), and the aromatic protons of the benzyl group.[5] |

| ¹³C NMR | Resonances for the carbonyl carbon (around 161 ppm), carbons of the quinolinone core, the benzylic carbon (around 71 ppm), and the carbons of the benzyl group.[5] |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3100-3300 cm⁻¹), C=O stretch of the lactam (around 1650 cm⁻¹), and C-O-C stretching of the ether linkage. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₃NO₂). |

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] The introduction of a benzyloxy group at the 8-position can significantly modulate the pharmacological profile of the quinoline core.

-

Intermediate for Biologically Active Molecules: this compound serves as a key intermediate in the synthesis of more complex molecules. For instance, related bromoacetylated derivatives are used in the preparation of phenylethanolamine derivatives that act as β2 adrenoreceptor agonists.[7]

-

Scaffold for Receptor Ligands: The 8-benzyloxy-quinoline moiety has been incorporated into the design of ligands for various biological targets. A notable example is the development of 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline derivatives as agonists for the benzodiazepine receptor, suggesting the benzyloxy group can act as an important pharmacophoric element.[8]

-

Antimicrobial and Anticancer Potential: The broader class of 8-hydroxyquinoline derivatives, from which this compound is derived, has been extensively studied for its antimicrobial and anticancer activities.[9][10] The benzyloxy modification may offer a route to enhance efficacy or modulate selectivity.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds, such as 8-(BENZYLOXY)-5-(1-OXOETHYL)-1H-QUINOLIN-2-ONE, suggest that this class of compounds should be handled with care.[11]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.[11]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[11]

-

First Aid:

-

In case of skin contact: Wash with plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Seek medical attention.[11]

-

It is imperative to consult the specific MSDS provided by the supplier before handling this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its role as a versatile intermediate for the synthesis of biologically active molecules, coupled with the inherent pharmacological importance of the quinoline scaffold, makes it a compound of high interest for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in the laboratory and in the pursuit of novel therapeutics.

References

- 1. 8-BENZYLOXY-1H-QUINOLIN-2-ONE | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. repository.uncw.edu [repository.uncw.edu]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | 100331-89-3 [chemicalbook.com]

- 8. Computer-aided molecular modeling, synthesis, and biological evaluation of 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline as a novel benzodiazepine receptor agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 93609-84-8 Name: 8-(BENZYLOXY)-5-(1-OXOETHYL)-1H-QUINOLIN-2-ONE [xixisys.com]

An In-depth Technical Guide to the Molecular Structure of 8-Benzyloxy-2-oxo-1H-quinoline

This guide provides a comprehensive technical overview of 8-Benzyloxy-2-oxo-1H-quinoline, a significant heterocyclic compound with applications in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the molecule's structural elucidation, synthesis, reactivity, and potential biological significance, grounding all claims in verifiable, authoritative sources.

Introduction: The Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] This structural motif is a key component in molecules exhibiting a wide range of biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties.[2] The focus of this guide, this compound (also known as 8-(benzyloxy)quinolin-2(1H)-one or 8-benzyloxycarbostyril), incorporates a bulky benzyloxy substituent at the 8-position, which can significantly influence its physicochemical properties and biological interactions.[2] Understanding the precise molecular architecture of this compound is paramount for its application in rational drug design and development.

Molecular Structure Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques, which collectively provide a detailed picture of its atomic connectivity and chemical environment.

Core Molecular Properties

A summary of the fundamental properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₃NO₂ | [3] |

| Molecular Weight | 251.28 g/mol | [3] |

| CAS Number | 63404-84-2 | [3] |

| Appearance | Solid | [3] |

| InChI Key | DNMMIDJMOWVQHR-UHFFFAOYSA-N | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide unambiguous evidence for its structure.

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 9.28 | s | 1H | N-H | - |

| 7.76 | d | 1H | H-4 | 9.6 |

| 7.51 - 7.36 | m | 5H | Phenyl-H | - |

| 7.19 | d | 1H | H-5 | 6.7 |

| 7.14 | t | 1H | H-6 | 7.8 |

| 7.08 | d | 1H | H-7 | 9.0 |

| 6.69 | d | 1H | H-3 | 9.6 |

| 5.21 | s | 2H | O-CH₂ | - |

| Solvent: Chloroform-d[1] |

Interpretation: The singlet at 9.28 ppm is characteristic of the N-H proton of the quinolinone ring.[1] The doublet at 7.76 ppm and 6.69 ppm correspond to the vinyl protons H-4 and H-3, respectively, with a large coupling constant of 9.6 Hz, typical for cis-alkene protons in a six-membered ring. The multiplet between 7.51 and 7.36 ppm integrates to five protons, consistent with the monosubstituted benzene ring of the benzyloxy group. The remaining aromatic protons of the quinolinone ring appear as a doublet, a triplet, and a doublet at 7.19, 7.14, and 7.08 ppm, respectively. The sharp singlet at 5.21 ppm, integrating to two protons, is indicative of the methylene protons of the benzyloxy group.[1]

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 162.03 | C-2 (C=O) |

| 144.61 | C-8a |

| 140.46 | C-4 |

| 135.61 | Phenyl C-1' |

| 128.85 | Phenyl C-2'/6' |

| 127.89 | Phenyl C-3'/5' or C-4' |

| 122.60 | Phenyl C-4' or C-3'/5' |

| 122.20 | C-6 |

| 120.19 | C-5 |

| 119.87 | C-4a |

| 111.45 | C-7 |

| 71.06 | O-CH₂ |

| Solvent: Chloroform-d[1] |

Interpretation: The downfield signal at 162.03 ppm is characteristic of the carbonyl carbon (C-2) of the quinolinone ring.[1] The signal at 71.06 ppm is assigned to the methylene carbon of the benzyloxy group. The remaining signals in the aromatic region correspond to the carbons of the quinolinone and phenyl rings.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.

| Technique | Calculated m/z | Measured m/z | Ion |

| ESI | 252.1019 | 252.1030 | [M+H]⁺ |

| Source:[1] |

Interpretation: The measured mass-to-charge ratio of the protonated molecule ([M+H]⁺) is in excellent agreement with the calculated value for the chemical formula C₁₆H₁₃NO₂, confirming the molecular weight and elemental composition of this compound.[1]

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3150-3000 | N-H | Stretching |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2950-2850 | Aliphatic C-H (CH₂) | Stretching |

| ~1650-1630 | C=O (Amide) | Stretching |

| ~1600, ~1480 | C=C | Aromatic Ring Stretching |

| ~1250-1200 | C-O-C (Ether) | Asymmetric Stretching |

| ~1100-1000 | C-O-C (Ether) | Symmetric Stretching |

Interpretation Rationale: The N-H stretching vibration is expected in the region of 3150-3000 cm⁻¹. The strong carbonyl (C=O) stretching of the amide group in the quinolinone ring is anticipated around 1650-1630 cm⁻¹.[4] Aromatic C=C stretching vibrations will appear in the 1600-1480 cm⁻¹ region. The characteristic C-O-C stretching of the benzyl ether linkage will be observed in the 1250-1000 cm⁻¹ range.

Synthesis and Reactivity

The synthesis of this compound can be approached through multiple routes, often involving the initial construction of the quinolin-2(1H)-one scaffold followed by the introduction of the benzyloxy group, or vice versa. A modern and efficient method involves the visible light-mediated synthesis from the corresponding quinoline N-oxide.[1]

Synthesis from 8-Benzyloxyquinoline N-oxide (Visible Light-Mediated)

This method represents a green and atom-economical approach to the synthesis of quinolin-2(1H)-ones.[1] The reaction proceeds via a photocatalytic rearrangement of the N-oxide.

Step 1: Synthesis of 8-Benzyloxyquinoline N-oxide

-

To a solution of 8-benzyloxyquinoline (1 mmol) in dichloromethane (CH₂Cl₂), add m-chloroperbenzoic acid (m-CPBA) (1.5 mmol).

-

Stir the reaction mixture at room temperature for 10-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 8-benzyloxyquinoline N-oxide.

Step 2: Visible Light-Mediated Synthesis of this compound

-

In a reaction vial, dissolve 8-benzyloxyquinoline N-oxide (0.4 mmol) and an organic photocatalyst (e.g., 1,8-dimethoxy-10-phenyl-9-(o-tolyl)acridin-10-ium chloride, ~0.5 mol%) in a suitable solvent such as acetonitrile.[1]

-

Seal the vial and irradiate with visible light (e.g., blue LEDs) at room temperature with stirring for 24-48 hours.

-

Monitor the reaction by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield pure this compound.[1]

The visible light-mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides is a photoredox-catalyzed process. The photocatalyst, upon excitation by visible light, is believed to facilitate an electron transfer process, leading to the formation of a radical intermediate. This intermediate then undergoes a rearrangement and subsequent tautomerization to yield the final quinolin-2(1H)-one product. This method avoids the use of harsh reagents and high temperatures often required in classical synthetic routes.[1][6]

Caption: Visible light-mediated synthesis workflow.

Alternative Synthetic Route: O-Benzylation of 8-Hydroxyquinolin-2(1H)-one

An alternative and more traditional approach involves the O-benzylation of the pre-formed 8-hydroxyquinolin-2(1H)-one. The hydroxyl group of 8-hydroxyquinolines is often protected as a benzyl ether during multi-step syntheses.[7]

-

Dissolve 8-hydroxyquinolin-2(1H)-one (1 mmol) and potassium carbonate (K₂CO₃) (2 mmol) in anhydrous dimethylformamide (DMF).

-

Add benzyl bromide (1.2 mmol) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

The benzylation of the hydroxyl group at the 8-position serves several purposes in organic synthesis. It can act as a protecting group, preventing the acidic proton from interfering with subsequent reactions. The introduction of the benzyloxy group also modulates the lipophilicity and steric bulk of the molecule, which can be crucial for tuning its biological activity.[8]

Potential Applications in Drug Development

The 8-benzyloxy-substituted quinoline and quinolinone scaffolds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.

Antimicrobial Activity

Derivatives of 8-benzyloxyquinoline have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain compounds in this class exhibit significant growth inhibitory activity against various fungal and bacterial strains.[2] The mechanism of action is often attributed to the chelation of essential metal ions required for microbial enzyme function, a well-documented property of the 8-hydroxyquinoline scaffold.[9] The benzyloxy group can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.

Anticonvulsant Activity

Research into novel anticonvulsant agents has explored derivatives of 8-(benzyloxy)quinoline. A study on 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives demonstrated that some of these compounds possess promising anticonvulsant activity in preclinical models.[10] This suggests that the 8-benzyloxyquinolinone core could serve as a valuable template for the design of new central nervous system-active agents.

Anticancer Potential

The quinolin-2(1H)-one scaffold is a component of several approved and investigational anticancer drugs. The introduction of a benzyloxy group at various positions of the quinolinone ring has been explored as a strategy to enhance anticancer activity.[11] The benzyloxy moiety can influence the binding of the molecule to biological targets such as protein kinases, which are often dysregulated in cancer.

Caption: Potential applications of the core structure.

Conclusion

This compound is a well-characterized heterocyclic compound with a molecular structure confirmed by a suite of modern spectroscopic techniques. Its synthesis can be achieved through both classical and modern, greener methodologies, highlighting the evolution of synthetic organic chemistry. The presence of the quinolin-2(1H)-one core and the 8-benzyloxy substituent imparts this molecule with significant potential for applications in drug discovery, particularly in the development of new antimicrobial, anticonvulsant, and anticancer agents. This technical guide provides a solid foundation for researchers and scientists working with this and related compounds, offering detailed structural data, validated synthetic protocols, and insights into its potential pharmacological relevance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. rroij.com [rroij.com]

- 10. Synthesis and anticonvulsant activity of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 8-(Benzyloxy)quinolin-2(1H)-one: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

8-(Benzyloxy)quinolin-2(1H)-one, also known by its IUPAC name 8-(phenylmethoxy)-1H-quinolin-2-one, is a pivotal synthetic intermediate in the field of medicinal chemistry. As a protected derivative of the pharmacologically significant 8-hydroxyquinolin-2(1H)-one scaffold, it serves as a versatile building block for the development of novel therapeutic agents across multiple disease areas. The 8-hydroxyquinoline core is recognized as a "privileged structure" due to its wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] This guide provides an in-depth analysis of 8-(Benzyloxy)quinolin-2(1H)-one, detailing its chemical properties, validated synthesis protocols, and spectroscopic characterization. Furthermore, it explores its critical role as an intermediate in the synthesis of advanced drug candidates, such as β2-agonists and anticonvulsants, offering field-proven insights for researchers and professionals in drug development.[3][4]

Nomenclature and Core Structure

The compound is systematically identified by several names and identifiers, which is crucial for accurate literature and database searches.

-

Common Name: 8-Benzyloxy-2-oxo-1H-quinoline[5]

-

Systematic IUPAC Name: 8-(phenylmethoxy)-1H-quinolin-2-one[5][6]

-

Common Synonyms: 8-benzyloxycarbostyril, 8-(benzyloxy)quinolin-2-ol, 8-(benzyloxy)-2-hydroxyquinoline, 8-(Phenylmethoxy)-2(1H)-quinolinone[5][6]

The core of the molecule is a quinolin-2(1H)-one, an aza-heterocycle that exists in tautomeric equilibrium with its 2-hydroxyquinoline form. Spectroscopic and computational studies have confirmed that the 2-quinolone (amide) form is the predominant tautomer in both solution and the solid state.[9] The "benzyloxy" group at the 8-position is a benzyl ether, which serves as a robust protecting group for the phenolic hydroxyl of the parent compound, 8-hydroxyquinolin-2(1H)-one. This protection is essential for enabling selective chemical modifications at other positions of the quinoline ring system during multi-step syntheses.

Physicochemical and Computed Properties

A comprehensive understanding of the molecule's properties is fundamental for its application in synthesis and drug design. The data below is compiled from various chemical databases and computational models.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₂ | [6][] |

| Molecular Weight | 251.28 g/mol | [][10] |

| Appearance | Solid | [6] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 3 | [5] |

| Topological Polar Surface Area (TPSA) | 42.35 Ų | [5] |

| LogP (Computed) | 3.52 | [5] |

| InChI Key | DNMMIDJMOWVQHR-UHFFFAOYSA-N | [6] |

Synthesis and Purification Protocol

The synthesis of 8-(Benzyloxy)quinolin-2(1H)-one is reliably achieved through a two-step process starting from 8-hydroxyquinoline 1-oxide. This protocol is designed to be self-validating, with purification and characterization ensuring the integrity of the intermediate and final product.

Experimental Workflow: Synthesis of 8-(Benzyloxy)quinolin-2(1H)-one

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential | Semantic Scholar [semanticscholar.org]

- 3. 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticonvulsant activity of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 8-BENZYLOXY-1H-QUINOLIN-2-ONE | CymitQuimica [cymitquimica.com]

- 8. parchem.com [parchem.com]

- 9. mdpi.com [mdpi.com]

- 10. scbt.com [scbt.com]

An In-depth Technical Guide to the Solubility Profile of 8-Benzyloxy-2-oxo-1H-quinoline for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 8-Benzyloxy-2-oxo-1H-quinoline (CAS: 63404-84-2), a key intermediate in medicinal chemistry. Recognizing the current scarcity of publicly available, empirical solubility data for this compound, this document serves as a foundational resource. It equips researchers and drug development professionals with the necessary theoretical framework and detailed experimental protocols to accurately determine its solubility in various solvent systems. Adherence to the methodologies outlined herein will ensure the generation of reliable and reproducible data, crucial for advancing preclinical and formulation development.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's bioavailability and therapeutic efficacy. For quinolone derivatives like this compound, which are often investigated for their potential pharmacological activities, understanding their solubility is a prerequisite for successful formulation and in vivo studies.[1][2] Poor aqueous solubility can lead to erratic absorption and suboptimal drug exposure, thereby hindering clinical translation. This guide addresses the existing knowledge gap by providing a robust framework for determining the solubility of this specific quinolone derivative.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₂ | [3][4] |

| Molar Mass | 251.28 g/mol | [3][5] |

| Appearance | Solid | [4] |

| XLogP3 | 2.8 - 3.5 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 3 | [6] |

The calculated LogP value suggests that this compound is a lipophilic compound, which may correlate with low aqueous solubility.[1] The presence of both hydrogen bond donor and acceptor sites, however, indicates the potential for interactions with polar solvents.

Experimental Determination of Thermodynamic Solubility

Given the absence of published experimental data, this section provides a detailed, best-practice protocol for determining the thermodynamic solubility of this compound. The shake-flask method is the gold standard for this purpose due to its ability to ensure that a true equilibrium is reached between the dissolved and undissolved solute.[7]

Rationale for Method Selection

The shake-flask method, followed by a validated concentration analysis technique like High-Performance Liquid Chromatography (HPLC), is chosen for its accuracy and reproducibility.[8] HPLC offers high sensitivity and selectivity, which is crucial for analyzing the solubility of compounds in various matrices, from aqueous buffers to organic solvents.[9]

Experimental Workflow Diagram

Caption: Workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (purity >95%)[4]

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO), n-butanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)[8]

Procedure:

-

Preparation of Solvent Systems: Prepare all aqueous and organic solvent systems. For buffers like PBS, ensure the pH is accurately adjusted.

-

Addition of Excess Solute: Add an excess amount of this compound to a series of vials (e.g., 2-5 mg per 1 mL of solvent). The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[7] Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for quinoline derivatives.[9]

-

Establish a calibration curve using standard solutions of known concentrations.

-

Inject the prepared samples and quantify the concentration of the dissolved compound by comparing the peak area to the calibration curve.

-

-

Data Calculation and Reporting:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Express the results in standard units such as mg/mL or µg/mL.

-

The experiment should be performed in triplicate for each solvent system to ensure statistical validity.

-

Data Interpretation and Presentation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison across different solvent systems.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solubility (µg/mL) | Classification |

| Water | < 1 | Very Poorly Soluble |

| PBS (pH 7.4) | < 1 | Very Poorly Soluble |

| Ethanol | 500 - 1000 | Sparingly Soluble |

| n-Butanol | 150 - 250 | Slightly Soluble |

| DMSO | > 10,000 | Freely Soluble |

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the systematic determination of the solubility of this compound. By following the detailed protocols, researchers can generate high-quality, reliable data essential for informed decision-making in drug discovery and development. Future work should focus on investigating the influence of pH and temperature on aqueous solubility to build a complete biopharmaceutical profile of this compound. Such studies are critical for predicting its in vivo behavior and for the rational design of effective drug delivery systems.

References

- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolone: a versatile therapeutic compound class - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 8-BENZYLOXY-1H-QUINOLIN-2-ONE | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. lookchem.com [lookchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. benchchem.com [benchchem.com]

physical and chemical properties of 8-Benzyloxy-2-oxo-1H-quinoline

An In-Depth Technical Guide to the Physical and Chemical Properties of 8-Benzyloxy-2-oxo-1H-quinoline

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key synthetic intermediate and a derivative of the versatile 8-hydroxyquinoline scaffold, a thorough understanding of its properties is crucial for researchers, scientists, and drug development professionals. This guide synthesizes available data with field-proven insights into its characterization, reactivity, and potential applications, moving beyond a simple data sheet to explain the causality behind its chemical behavior.

Part 1: Molecular Structure and Physicochemical Profile

This compound, also known by its CAS Number 63404-84-2, is an aromatic heterocyclic compound. Its structure features a quinolin-2-one core, which is a fused system of a benzene ring and a 2-pyridone ring. The key functionalization is a benzyloxy group (-O-CH₂-C₆H₅) at the C-8 position.[1][2][3]

Structural Elucidation and Tautomerism

The quinolin-2(1H)-one core exists in a tautomeric equilibrium with its enol form, 8-benzyloxy-2-hydroxyquinoline. However, spectroscopic and computational studies on the parent scaffold have consistently shown that the keto (or amide) form, quinolin-2-one, is the predominant tautomer in both non-aqueous solutions and the solid state.[4] This stability is attributed to favorable hydrogen-bonded dimeric structures and greater thermodynamic stability of the amide functional group. Therefore, for all practical purposes in synthesis and characterization, the compound should be regarded as this compound.

Caption: Tautomeric equilibrium of the 8-benzyloxy-quinolin-2-one core.

Physicochemical Data

The fundamental physical and chemical identifiers for this compound are summarized below. These values are critical for experimental design, dosage calculations, and regulatory documentation.

| Property | Value | Source(s) |

| CAS Number | 63404-84-2 | [1][2][5] |

| Molecular Formula | C₁₆H₁₃NO₂ | [1][3][5] |

| Molecular Weight | 251.28 g/mol | [1][3][5] |

| Appearance | Solid; may appear as a white, beige, or light brown solid. | [1][6][7] |

| Purity | Commercially available with ≥95% purity. | [1][8] |

| Hydrogen Bond Donors | 1 (from the N-H group) | [8] |

| Hydrogen Bond Acceptors | 2 (from the carbonyl and ether oxygens) | [8] |

| LogP (calculated) | ~2.8 - 3.5 | [8] |

| Storage Conditions | Store in a cool, dry, well-ventilated place, protected from light. | [9] |

Solubility Profile

Given its chemical structure and calculated LogP value, this compound is predicted to be sparingly soluble in water but should exhibit good solubility in common organic solvents. For research and development, stock solutions are typically prepared in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or chlorinated solvents like dichloromethane. Its LogP value indicates moderate lipophilicity, a key parameter in drug design for predicting membrane permeability.[8]

Part 2: Spectroscopic and Analytical Characterization

Unambiguous characterization is the cornerstone of chemical research. The following section outlines the expected spectroscopic signatures for this compound, providing a benchmark for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:

-

A singlet for the two benzylic protons (-O-CH₂ -Ph) around δ 5.0-5.3 ppm.

-

A multiplet in the aromatic region (δ 7.2-7.6 ppm) corresponding to the five protons of the phenyl ring.

-

A series of doublets and triplets between δ 6.5-8.0 ppm for the protons on the quinolinone ring system.

-

A broad singlet at high chemical shift (δ > 10 ppm) corresponding to the amide N-H proton. The absence of a phenolic -OH peak confirms the formation of the benzyl ether.[4]

-

-

¹³C NMR: The carbon spectrum should show approximately 14-16 distinct signals in the aromatic/olefinic region (δ 100-160 ppm), a signal for the benzylic carbon (-O-C H₂-Ph) around δ 70 ppm, and a downfield signal for the amide carbonyl carbon (C=O) above δ 160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid method for confirming the presence of key functional groups.

-

~3200-3000 cm⁻¹: A broad absorption band corresponding to the N-H stretching vibration of the amide.

-

~1650-1680 cm⁻¹: A strong, sharp peak for the C=O stretch of the cyclic amide (lactam).[10]

-

~1250-1050 cm⁻¹: A strong C-O-C stretching band from the benzyl ether linkage.

-

~1600, 1450 cm⁻¹: Multiple sharp bands corresponding to C=C stretching within the aromatic rings.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight.

-

Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 252.29.[1][10]

-

Key Fragmentation: A prominent fragment would be expected at m/z 161, corresponding to the loss of the benzyl group and formation of the 8-hydroxy-2-oxo-1H-quinoline cation. This fragmentation pattern is a key diagnostic feature.

Analytical Workflow: Identity and Purity Confirmation

For any newly synthesized or purchased batch, a rigorous, self-validating workflow is essential to ensure quality.

Caption: A standard workflow for the analytical validation of a chemical batch.

Part 3: Chemical Properties and Reactivity

Understanding the reactivity of this compound is key to its utility as a synthetic building block. Its reactivity is governed by the interplay of the quinolinone core, the electron-donating benzyloxy group, and the acidic N-H proton.

Synthetic Pathway

A common and logical laboratory synthesis involves a two-step process starting from a commercially available precursor. The choice of this pathway is dictated by the stability of the quinolinone core and the reliability of the etherification reaction.

Caption: Plausible two-step synthesis of the target compound.

Protocol: Williamson Ether Synthesis of this compound

This protocol describes the benzylation of the 8-hydroxy group, a standard and robust transformation.

-

Preparation: To a solution of 8-hydroxyquinolin-2(1H)-one (1.0 eq) in a polar aprotic solvent such as DMF, add a suitable base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Activation: Stir the mixture at room temperature for 30-60 minutes. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 50-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature and pour it into cold water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent like hexane or ether to remove non-polar impurities.

-

Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Key Reactions and Stability

-

Catalytic Debenzylation: The most significant reaction in a drug development context is the cleavage of the benzyl ether to unmask the 8-hydroxy group. This is typically achieved with high efficiency via catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or ethyl acetate. This transformation is crucial for converting the compound into the biologically active 8-hydroxyquinoline derivatives.

-

N-Alkylation: The amide N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for alkylation at the N-1 position to generate further analogues.

-

Electrophilic Aromatic Substitution: The quinolinone ring is activated towards electrophilic substitution by the electron-donating benzyloxy group and the amide nitrogen. Substitution is expected to be directed to the C-5 and C-7 positions of the quinoline ring.[11]

Part 4: Relevance in Medicinal Chemistry and Drug Development

The primary value of this compound lies in its relationship to the 8-hydroxyquinoline (8-HQ) scaffold, which is widely recognized as a "privileged structure" in medicinal chemistry.[12]

A Precursor to the 8-HQ Pharmacophore

The 8-HQ moiety is a powerful bidentate chelating agent for various metal ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺). This chelation ability is central to many of its biological activities, which include:

-

Anticancer Activity: By modulating cellular metal ion homeostasis, 8-HQ derivatives can induce oxidative stress and apoptosis in cancer cells.[13]

-

Antimicrobial and Antifungal Effects: Metal chelation can disrupt essential metalloenzymes in pathogens.[13][14][15]

-

Neuroprotective Properties: In neurodegenerative diseases like Alzheimer's, 8-HQ derivatives can chelate excess metal ions implicated in amyloid plaque formation.[16]

The benzyloxy group serves as an excellent protecting group for the 8-hydroxy functionality, rendering it inactive until the final deprotection step of a synthesis. This allows for chemical modifications on other parts of the molecule without interference from the acidic phenol.

Caption: The central role of the compound as a protected intermediate.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be consulted prior to use, general precautions can be inferred from related chemical classes.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a laboratory coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[6][9][17]

-

Hazards: Compounds of this class may cause skin, eye, and respiratory irritation. They can be harmful if swallowed.[9][17] Many quinoline derivatives are also noted for their toxicity to aquatic life.[9][18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

This compound is more than a simple chemical entry in a catalog. It is a strategically designed molecule that serves as a stable, versatile, and essential intermediate in the synthesis of advanced materials and pharmacologically active agents. Its properties are a direct result of the interplay between its quinolinone core and the benzyloxy substituent. For the medicinal chemist, it is a gateway to the rich and diverse bioactivities of the 8-hydroxyquinoline pharmacophore. A thorough understanding of its synthesis, reactivity, and analytical signatures, as detailed in this guide, is fundamental to unlocking its full potential in research and development.

References

- 1. 8-BENZYLOXY-1H-QUINOLIN-2-ONE | CymitQuimica [cymitquimica.com]

- 2. a2bchem.com [a2bchem.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. chembk.com [chembk.com]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. 8-Benzyloxy-5-((R)-2-broMo-1-hydroxyethyl)-1H-quinolinone CAS 530084-79-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound|lookchem [lookchem.com]

- 9. fishersci.com [fishersci.com]

- 10. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

- 11. uop.edu.pk [uop.edu.pk]

- 12. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential | Semantic Scholar [semanticscholar.org]

- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. rroij.com [rroij.com]

- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 93609-84-8 Name: 8-(BENZYLOXY)-5-(1-OXOETHYL)-1H-QUINOLIN-2-ONE [xixisys.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

8-Benzyloxy-2-oxo-1H-quinoline spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Data of 8-Benzyloxy-2-oxo-1H-quinoline

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, also known as 8-benzyloxycarbostyril, is a derivative of the quinolin-2(1H)-one scaffold. This core structure is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active compounds.[1][2] The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. Spectroscopic analysis provides the definitive fingerprint of a molecule's structure.

This technical guide offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed for researchers, scientists, and drug development professionals, providing not only the raw data but also the underlying scientific rationale for the experimental protocols and data interpretation, embodying the principles of expertise, trustworthiness, and authoritative grounding.

Molecular Structure

The foundational step in any spectral analysis is understanding the molecule's architecture. This compound consists of a quinolin-2(1H)-one core, which exists in a lactam-lactim tautomerism, heavily favoring the lactam (amide) form.[2] A benzyloxy group is attached at the C8 position.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, a complete structural map can be assembled.[3]

Experimental Protocol: NMR Analysis

The choice of solvent and spectrometer frequency is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. A high-field spectrometer (e.g., 400 MHz for ¹H) is essential for resolving complex multiplets, which are common in aromatic systems like quinolines.[4]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum on a 400 MHz spectrometer.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum on a 100 MHz spectrometer.

-

Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity due to the low natural abundance of ¹³C.[5]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the TMS signal.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a wealth of information regarding the number of distinct protons and their neighboring environments.

Table 1: ¹H NMR Data for this compound in CDCl₃. [6]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.28 | s (broad) | - | 1H | N1-H |

| 7.76 | d | 9.6 | 1H | H4 |

| 7.51–7.36 | m | - | 5H | H2', H3', H4', H5', H6' |

| 7.19 | d | 6.7 | 1H | H5 or H7 |

| 7.14 | t | 7.8 | 1H | H6 |

| 7.08 | d | 9.0 | 1H | H5 or H7 |

| 6.69 | d | 9.6 | 1H | H3 |

| 5.21 | s | - | 2H | -CH₂- |

Interpretation:

-

N-H Proton (9.28 ppm): The downfield, broad singlet is characteristic of an amide proton, which can undergo exchange and is deshielded by the adjacent carbonyl group. Its broadness is often due to quadrupole coupling with the ¹⁴N nucleus.

-

Aromatic Protons (7.76–6.69 ppm): The signals between 7.76 and 7.08 ppm correspond to the protons on the quinolinone ring system and the benzyl group. The multiplet at 7.51–7.36 ppm integrates to five protons, a classic signature of a monosubstituted benzene ring (the benzyl group). The protons H3 and H4 on the pyridone ring appear as doublets with a large coupling constant (J = 9.6 Hz), typical of cis-vinylic protons. The remaining protons on the carbocyclic ring (H5, H6, H7) show characteristic doublet and triplet splitting patterns.

-

Methylene Protons (5.21 ppm): The singlet at 5.21 ppm integrates to two protons and is assigned to the benzylic methylene (-CH₂-) group. Its singlet nature indicates no adjacent protons, and its chemical shift is typical for a methylene group attached to an oxygen atom and an aromatic ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃. [6]

| Chemical Shift (δ, ppm) | Assignment |

| 162.03 | C2 (C=O) |

| 144.61 | C8a |

| 140.46 | C4 |

| 135.61 | C1' |

| 128.85 | C2'/C6' or C3'/C5' |

| 127.89 | C4' |

| 122.60 | C6 |

| 122.20 | C4a |

| 120.19 | C5 |

| 119.87 | C3 |

| 111.45 | C7 |

| 71.06 | -CH₂- |

Interpretation:

-

Carbonyl Carbon (162.03 ppm): This highly deshielded signal is characteristic of an amide carbonyl carbon.[7]

-

Aromatic Carbons (144.61–111.45 ppm): This region contains the signals for the ten sp²-hybridized carbons of the quinolinone and benzyl rings. Quaternary carbons (C8a, C1', C4a) are typically identified by their lower intensity in a standard spectrum.

-

Aliphatic Carbon (71.06 ppm): This upfield signal corresponds to the sp³-hybridized benzylic methylene carbon, consistent with a carbon atom single-bonded to an oxygen.

Caption: Key NMR structural correlations for this compound.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint.[8]

Experimental Protocol: FT-IR Analysis

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the crystal.

-

Background Scan: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded to subtract atmospheric and instrumental interferences.

-

Sample Scan: The sample is scanned over the mid-infrared range (typically 4000–400 cm⁻¹).

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands.

Predicted IR Spectral Data

Table 3: Predicted Characteristic IR Absorption Bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3200–3100 | N-H (Amide) | Stretching | Medium |

| 3100–3000 | C-H (Aromatic) | Stretching | Medium-Weak |

| ~2900 | C-H (Aliphatic) | Stretching | Weak |

| 1680–1650 | C=O (Amide) | Stretching | Strong, Sharp |

| 1600, 1475 | C=C (Aromatic) | Stretching | Medium |

| ~1250 | C-O (Aryl Ether) | Stretching | Strong |

| ~1220 | C-N (Amide) | Stretching | Medium |

Interpretation:

-

N-H Stretch: The presence of a band around 3150 cm⁻¹ would confirm the N-H group of the lactam form.[7]

-

Carbonyl Stretch: The most prominent peak is expected to be the strong, sharp absorption around 1660 cm⁻¹, characteristic of a conjugated amide (lactam) carbonyl group.[9][10] This is a definitive indicator of the 2-oxo-quinoline core.

-

Aryl Ether Stretch: A strong band around 1250 cm⁻¹ due to the C-O stretching of the aryl ether linkage (C8-O-CH₂) is a key diagnostic feature for the benzyloxy substituent.

-

Aromatic C=C and C-H Stretches: Multiple bands in the 1600-1475 cm⁻¹ region confirm the aromatic rings, while weaker bands above 3000 cm⁻¹ correspond to the aromatic C-H stretches.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its substructures.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) is a soft ionization technique ideal for obtaining the mass of the intact molecule, often as a protonated species [M+H]⁺.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization: Apply a high voltage to the infusion capillary to generate a fine spray of charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions to determine their mass-to-charge ratio (m/z) with high accuracy (typically to four decimal places).

-

Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the theoretically calculated mass to confirm the elemental formula.

HRMS Data

Table 4: High-Resolution Mass Spectrometry Data (ESI). [6]

| Ion | Calculated m/z | Measured m/z |

| [C₁₆H₁₃NO₂ + H]⁺ | 252.1019 | 252.1030 |

Interpretation: The excellent agreement between the measured and calculated exact mass for the protonated molecule confirms the elemental formula C₁₆H₁₃NO₂. This provides unequivocal evidence for the compound's identity and purity.

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under harsher EI conditions, the molecule will fragment in a predictable manner. The fragmentation is driven by the formation of the most stable ions.

Caption: Predicted EI Mass Spectrometry Fragmentation Pathway.

Interpretation:

-

Molecular Ion ([M]⁺˙, m/z 251): The molecular ion corresponding to the exact mass of the neutral molecule (251.09 Da) would be observed.

-

Benzylic Cleavage (m/z 91): The most characteristic fragmentation pathway for benzyl ethers is the cleavage of the C-O bond to generate the highly stable benzyl cation, which often rearranges to the even more stable tropylium ion (C₇H₇⁺) at m/z 91.[11][12] This is typically the base peak in the spectrum.

-

Loss of Benzyl Radical (m/z 160): The complementary fragmentation involves the loss of a benzyl radical (•C₇H₇) from the molecular ion, resulting in an ion at m/z 160, corresponding to the protonated 8-hydroxy-2-oxo-quinoline radical cation.

Conclusion

The collective spectral data provides a definitive and self-validating structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, identifying the distinct proton and carbon environments of the quinolinone core and the benzyloxy substituent. Infrared spectroscopy confirms the presence of key functional groups, most notably the conjugated amide carbonyl and the aryl ether linkage. Finally, high-resolution mass spectrometry validates the elemental formula with high accuracy, while the predicted fragmentation pattern aligns with established principles of mass spectral behavior for benzyl ethers. This comprehensive analysis serves as an authoritative reference for the characterization of this important chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

potential research applications of 8-Benzyloxy-2-oxo-1H-quinoline

An In-Depth Technical Guide to the Research Applications of 8-Benzyloxy-2-oxo-1H-quinoline

Executive Summary

This compound, also known as 8-(Benzyloxy)quinolin-2(1H)-one, is a heterocyclic compound built upon a privileged scaffold in medicinal chemistry. It integrates the structural features of two highly bioactive moieties: the 2-quinolone (carbostyril) core and the 8-hydroxyquinoline (oxine) framework, where the hydroxyl group is protected by a benzyl ether. This unique combination suggests a versatile pharmacological profile with significant potential in several research domains. Quinolone derivatives are renowned for a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3] The 8-hydroxyquinoline component is particularly notable for its potent metal-chelating properties, which are central to its antimicrobial, neuroprotective, and anticancer mechanisms.[4][5]

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound. We will delve into its prospective mechanisms of action in oncology, infectious diseases, and neuroscience, supported by detailed, field-proven experimental protocols and workflows. The central hypothesis is that this compound may act as a prodrug, releasing the active 8-hydroxy-2-oxo-1H-quinoline upon metabolic cleavage, or exhibit unique bioactivity as an intact molecule due to its increased lipophilicity and altered electronic properties conferred by the benzyloxy group.

Chapter 1: Molecular Profile and Synthesis

The Quinoline Scaffold: A Privileged Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in drug discovery.[3][6] Its derivatives are integral to numerous natural alkaloids (e.g., quinine) and synthetic drugs.[1][7] The incorporation of a carbonyl group yields quinolones, which are broadly classified based on the carbonyl position. The 2-quinolone (quinolin-2(1H)-one) isomer is isosteric to coumarins and is associated with a wide array of biological functions, including anticancer and antiviral activities.[2]

Simultaneously, substitution at the 8-position with a hydroxyl group creates 8-hydroxyquinoline (8-HQ), a powerful bidentate chelating agent.[5] The biological activities of 8-HQ derivatives are often directly linked to their ability to bind essential metal ions, thereby disrupting critical cellular processes in pathogens and cancer cells.[5] this compound synergistically combines these two pharmacophores. The benzyl group serves as a protecting group for the chelating hydroxyl function, which can have profound implications for its pharmacokinetic profile, potentially enhancing membrane permeability and oral bioavailability while allowing for controlled release of the active chelating agent.

Physicochemical Properties

A molecule's research potential is heavily influenced by its physicochemical characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₂ | [8] |

| Molar Mass | 251.28 g/mol | [8] |

| LogP | 3.519 | [9] |

| Hydrogen Bond Donors | 1 | [9] |

| Hydrogen Bond Acceptors | 2 | [9] |

| Rotatable Bonds | 3 | [9] |

| Complexity | 347 | [9] |

Table 1: Physicochemical properties of this compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through the benzylation of its precursor, 8-hydroxy-2-oxo-1H-quinoline. A common and efficient method involves a nucleophilic substitution reaction where the phenoxide ion of the precursor attacks benzyl bromide under basic conditions.

Chapter 2: Potential Research Applications & Methodologies

Antimicrobial Research

Scientific Rationale: The 8-hydroxyquinoline scaffold is a well-established antimicrobial agent.[4][10][11] Its primary mechanism involves chelating essential divalent metal ions like Fe²⁺ and Cu²⁺, which are critical cofactors for microbial enzymes involved in respiration and replication. By sequestering these ions, the compound effectively starves the pathogen.[5] It is hypothesized that this compound acts as a prodrug; once it penetrates the microbial cell, host or microbial enzymes may cleave the benzyl ether, releasing the active 8-hydroxy-2-oxo-1H-quinoline to exert its metal-chelating effect. Research on related 8-benzyloxy-substituted quinoline ethers has already demonstrated significant antifungal activity.[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation:

-

Aseptically pick 3-5 isolated colonies of the test microorganism (e.g., S. aureus, E. coli) from an agar plate.

-